1-Methyl-1H-tetrazole-5-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

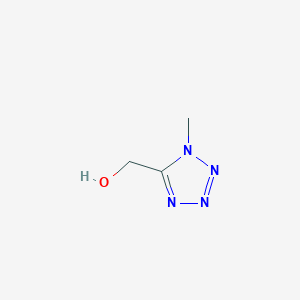

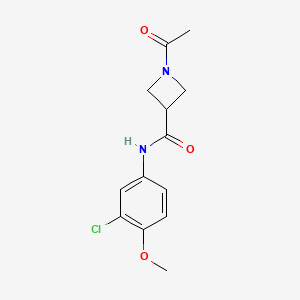

“1-Methyl-1H-tetrazole-5-methanol” is a chemical compound with the molecular formula C3H6N4O . It is a derivative of tetrazole, a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction .

Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-tetrazole-5-methanol” is characterized by a tetrazole ring, which is a five-membered ring of four nitrogen atoms and one carbon atom . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Chemical Reactions Analysis

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . The scope of the reaction is quite broad; a variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-1H-tetrazole-5-methanol” include a molecular weight of 114.11, a density of 1.6±0.1 g/cm3, and a boiling point of 369.2±21.0 °C at 760 mmHg . It also has a flash point of 177.1±22.1 °C .

Scientific Research Applications

Catalytic Applications

Simple RuCl3-catalyzed N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes using Methanol discusses methanol's role as both a hydrogen source and C1 synthon in chemical synthesis. This study emphasizes the importance of methanol in organic synthesis, suggesting potential applications for 1-Methyl-1H-tetrazole-5-methanol in catalysis and synthesis processes (Sarki et al., 2021).

Energetic Materials

Highly Stable Energetic Coordination Polymer Assembled with Co(II) and Tetrazole Derivatives highlights the synthesis of a one-dimensional energetic coordination polymer using a tetrazole derivative. The polymer exhibits potential applications as a safe explosive, indicating that tetrazole derivatives, including potentially 1-Methyl-1H-tetrazole-5-methanol, could be used in the development of energetic materials (Wu et al., 2019).

Biotechnological Applications

Methanol-based Industrial Biotechnology Current Status and Future Perspectives of Methylotrophic Bacteria

discusses the use of methanol as a feedstock in biotechnological processes, leveraging the abilities of methylotrophic bacteria. This indicates potential biotechnological applications for methanol and its derivatives in producing value-added products, suggesting a similar scope for 1-Methyl-1H-tetrazole-5-methanol (Schrader et al., 2009).

Synthetic Chemistry

Safe Generation and Synthetic Utilization of Hydrazoic Acid in a Continuous Flow Reactor explores the synthesis of 5-substituted-1H-tetrazoles using hydrazoic acid in a continuous flow format. This study showcases the utility of tetrazoles in synthetic chemistry, potentially extending to the synthesis and applications of 1-Methyl-1H-tetrazole-5-methanol (Gutmann et al., 2012).

Safety and Hazards

Future Directions

The future directions of “1-Methyl-1H-tetrazole-5-methanol” and its derivatives could involve further exploration of their potential applications in the fields of medicine, pharmaceuticals, and other industries . Their unique structures and properties make them promising candidates for a variety of applications .

Mechanism of Action

Target of Action

1-Methyl-1H-tetrazole-5-methanol, a derivative of tetrazole, is known to interact with various targets. Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . They have been found in many important synthetic drug molecules . .

Mode of Action

Tetrazoles generally interact with their targets through the nitrogen atoms in their five-membered ring . They can form stable metallic compounds and molecular complexes .

Biochemical Pathways

Tetrazoles are known to affect various biochemical pathways due to their ability to mimic carboxylic acid functional groups .

Pharmacokinetics

Tetrazoles are known to be resistant to biological degradation, which could potentially influence their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Tetrazoles and their derivatives are known to exhibit various biological activities .

Action Environment

The action of 1-Methyl-1H-tetrazole-5-methanol can be influenced by various environmental factors. For instance, the solvothermal conditions used in the synthesis of tetrazole-based metal-organic frameworks can affect their properties . .

properties

IUPAC Name |

(1-methyltetrazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c1-7-3(2-8)4-5-6-7/h8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLNFNPKVSGUDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-tetrazole-5-methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2827944.png)

![2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2827947.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827951.png)

![1-{[4-(tert-butyl)phenyl]sulfonyl}-3-cyclopropyl-1H-pyrazole](/img/structure/B2827956.png)

![N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)